molecular formula C7H3BF7KO B8060571 Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate

Cat. No.: B8060571
M. Wt: 286.00 g/mol
InChI Key: AZNYXDSLQPBWGA-UHFFFAOYSA-N
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Description

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability, ease of handling, and ability to form carbon-carbon bonds under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and provides high yields of the desired product . The reaction conditions generally include:

    Solvent: A polar solvent such as methanol or ethanol.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, safety, and cost-effectiveness. Key considerations include:

    Batch vs. Continuous Processing: Depending on the production scale, batch processing may be preferred for smaller quantities, while continuous processing is more efficient for large-scale production.

    Purification: The product is typically purified using crystallization or recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate primarily undergoes:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

    Solvents: Polar solvents such as ethanol, methanol, or water are typically used.

    Temperature: Reactions are usually conducted at room temperature to moderate temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is unique compared to other organotrifluoroborates due to its specific functional groups, which impart distinct reactivity and stability. Similar compounds include:

    Potassium phenyltrifluoroborate: Lacks the fluoro and trifluoromethoxy substituents, resulting in different reactivity.

    Potassium [2-methylphenyl]trifluoroborate: Contains a methyl group instead of the fluoro and trifluoromethoxy groups, affecting its electronic properties and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-[2-fluoro-5-(trifluoromethoxy)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7O.K/c9-6-2-1-4(16-7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYXDSLQPBWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)OC(F)(F)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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